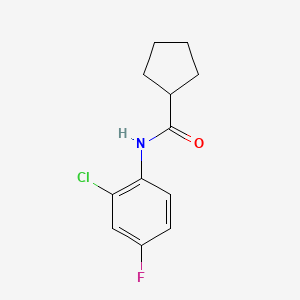
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide (abbreviated as CPQ) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CPQ belongs to the quinoline family of compounds and has a molecular weight of 255.29 g/mol.
Scientific Research Applications
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as an anti-inflammatory agent.
Mechanism of Action
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide exerts its biological effects by inhibiting the activity of DNA gyrase, an enzyme involved in DNA replication and transcription. By inhibiting DNA gyrase, N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide prevents the synthesis of new DNA strands, leading to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have a broad-spectrum antibacterial effect against both gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various fungal species. In addition, N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been studied for its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of various cancer cell lines. N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide. One area of interest is the development of new antibacterial and antifungal agents based on the structure of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide. Another area of interest is the potential use of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide as an anti-tumor agent. Further studies are needed to determine the safety and efficacy of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide in vivo, as well as its potential use in combination with other drugs. Additionally, the mechanism of action of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide needs to be further elucidated to better understand its biological effects.
Synthesis Methods
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 3-cyano-4-methyl-6-phenyl-2-pyridone with cyclopropylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide in high yield and purity.
properties
IUPAC Name |
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(9-6-7-9)14(18)11-8-15-12-5-3-2-4-10(12)13(11)17/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJMVCGDXANABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)
![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)


![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)